7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride
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Overview
Description
7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride is a chemical compound with the molecular formula C10H19NO.ClH. It is known for its unique spirocyclic structure, which includes both an oxygen and a nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often require the use of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully monitored and controlled. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different amine derivatives .
Scientific Research Applications
7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-oxa-9-azaspiro[4.5]decane;hydrochloride
- 7,7-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
Uniqueness
7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride (CAS No. 1488879-96-4) is a spirocyclic compound notable for its unique structure that incorporates both nitrogen and oxygen within a spiro ring system. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications.
- Molecular Formula : C10H19NO
- Molecular Weight : 169.27 g/mol
- IUPAC Name : 7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane
The biological activity of 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Notably, it acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. By inhibiting FAAH, the compound can elevate endocannabinoid levels, which may offer therapeutic benefits in conditions like pain and inflammation .
Biological Activities
- Anti-inflammatory Properties : Studies suggest that this compound exhibits anti-inflammatory effects, potentially useful in treating various inflammatory diseases.
- Analgesic Effects : The inhibition of FAAH may also correlate with analgesic properties, making it a candidate for pain management therapies.
- Antimicrobial Activity : Research indicates potential antimicrobial properties, positioning it as a candidate for developing new antibiotics or antiseptics.
Research Findings and Case Studies
Several studies have investigated the biological activities and applications of 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane:
Applications in Drug Development
The compound's unique spirocyclic structure allows it to serve as a versatile building block in drug design. Its derivatives are being explored for various therapeutic areas including:
- Pain Management : Leveraging its FAAH inhibitory action.
- Anti-inflammatory Drugs : Targeting chronic inflammatory conditions.
- Agrochemicals : Developing new pesticides based on its derivatives.
Properties
IUPAC Name |
7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-9(2)7-11-8-10(12-9)5-3-4-6-10;/h11H,3-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHZFNCDEKLMIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2(O1)CCCC2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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